4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a methoxy group, and a tetrahydrobenzoxazepinone core
Preparation Methods
The synthesis of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-substituted phenol and an amine, followed by cyclization under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazepinone structure. This can be followed by purification using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the benzoxazepinone ring, leading to the formation of smaller fragments.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Chloro-2-methylphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro-substituted phenyl ring but differs in its core structure, which is a thiazole instead of a benzoxazepine.
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea: This compound also contains a chloro-substituted phenyl ring but has a thiourea core.
The uniqueness of this compound lies in its benzoxazepine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-14(19)7-5-8-15(11)20-10-13-6-4-9-16(22-3)17(13)23-12(2)18(20)21/h4-9,12H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWYUFRSOVZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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